6-Fluoro-7-methylquinoline
Description
Overview of the Quinoline (B57606) Heterocyclic System: Significance in Medicinal and Materials Science
The quinoline ring system, with its chemical formula C₉H₇N, is a cornerstone in the development of functional molecules. biointerfaceresearch.com Its presence in numerous natural and synthetic compounds has made it a focal point for extensive research. rsc.orgresearchgate.net In medicinal chemistry, quinoline derivatives have demonstrated a vast array of pharmacological activities. rsc.orgnih.govnih.gov This includes their use as anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant agents. biointerfaceresearch.comrsc.orgnih.gov The discovery of potent drugs like chloroquine (B1663885) for malaria and ciprofloxacin (B1669076) as an antibacterial agent underscores the therapeutic potential of the quinoline scaffold. biointerfaceresearch.comrsc.org The versatility of the quinoline nucleus allows for chemical modifications that can fine-tune its biological effects, making it a valuable tool in drug discovery. orientjchem.orgscispace.com
Beyond medicine, the quinoline scaffold is also making significant inroads into materials science. rsc.org Polyquinolines, which are polymers incorporating the quinoline unit, are known for their excellent thermal and mechanical properties. rsc.org These materials are being investigated for applications in electronics and optics. researchgate.netrsc.org The rigid structure of the quinoline ring can impart desirable characteristics to polymers, leading to the development of new functional materials. acs.orgresearchgate.net Researchers are exploring novel synthetic routes, such as the aza-Diels–Alder reaction, to create new quinoline-based polymers with tailored properties. rsc.orgrsc.org
The broad spectrum of applications for quinoline derivatives is summarized in the table below:
| Field of Application | Specific Use | Reference |
| Medicinal Chemistry | Anticancer | rsc.orgnih.gov |
| Antimicrobial | rsc.orgnih.gov | |
| Antimalarial | biointerfaceresearch.comrsc.org | |
| Anti-inflammatory | rsc.orgnih.gov | |
| Anticonvulsant | biointerfaceresearch.comnih.gov | |
| Materials Science | High-performance polymers | rsc.org |
| Optoelectronic devices | rsc.org |
Rationale for Investigating Fluoro- and Methyl-Substituted Quinolines in Academic Contexts
The strategic placement of substituents on the quinoline core is a key strategy in chemical research to modulate a molecule's properties. Fluorine and methyl groups are particularly important in this regard due to their unique electronic and steric characteristics.
The introduction of a fluorine atom can have profound effects on a molecule's biological activity. tandfonline.comnih.gov Fluorine is the most electronegative element, and its substitution for hydrogen can alter a compound's metabolic stability, physicochemical properties, and binding affinity for biological targets. tandfonline.comhilarispublisher.com The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly increasing the molecule's size. tandfonline.comnih.gov This can lead to enhanced interactions with protein binding sites. tandfonline.com Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic pathways and increase a drug's half-life. tandfonline.combohrium.com
The methyl group , while seemingly simple, also plays a crucial role in drug design. juniperpublishers.comnih.govjuniperpublishers.com Often referred to as a "magic methyl" group, its addition can dramatically increase a molecule's potency and selectivity. juniperpublishers.comjuniperpublishers.com The methyl group is electron-donating and can influence a molecule's electronic properties. juniperpublishers.com It can also impact the molecule's conformation, or three-dimensional shape, which is critical for its interaction with biological targets. nih.govnih.gov By filling hydrophobic pockets in proteins, a methyl group can significantly enhance binding affinity. juniperpublishers.comjuniperpublishers.com Moreover, the introduction of a methyl group can alter a molecule's lipophilicity, affecting its absorption and distribution in the body. nih.govhilarispublisher.com
The combined substitution with both fluoro and methyl groups on a quinoline scaffold, as in 6-Fluoro-7-methylquinoline, presents an intriguing area of research. This combination allows for the simultaneous modulation of electronic and steric properties, potentially leading to compounds with novel and enhanced activities.
Current Research Landscape Pertaining to this compound and its Derivatives
The specific compound This compound is a subject of interest in contemporary chemical synthesis and evaluation. While extensive research has been conducted on quinolines in general, the investigation into this particular derivative is more focused. bldpharm.com The synthesis of related structures, such as 6-fluoro-2-methylquinoline, has been described in the literature, often utilizing methods like the Skraup reaction. ontosight.airesearchgate.net
Research on derivatives of this compound is emerging. For instance, studies have reported the synthesis of this compound-2-carboxylic acid and its ester derivatives, which have been explored for potential pharmacological applications. vulcanchem.com The synthesis of other halogenated and methylated quinolines has also been a subject of investigation, with researchers exploring their potential as anticancer and antibacterial agents. researchgate.neticm.edu.plsemanticscholar.orgmdpi.comnih.gov
The biological evaluation of fluoro- and methyl-substituted quinolines has shown promising results. For example, some studies have explored the antiparasitic activities of various substituted quinolines. nih.gov The synthesis and biological evaluation of compounds containing a 6-fluoro-substituent on the quinoline ring have been reported, indicating the ongoing interest in this class of molecules. nih.gov While the research on this compound itself is still developing, the broader investigation into functionally substituted quinolines suggests a promising future for this and related compounds in various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-7-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZAFJYQZWNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Fluoro 7 Methylquinoline Derivatives
Influence of Fluorine Substitution at Position 6 on Biological Activity and Physicochemical Properties
The introduction of a fluorine atom at the 6-position of the quinoline (B57606) ring is a well-established strategy for enhancing biological activity, particularly in the realm of antimicrobial agents. nih.gov This modification is a hallmark of the highly successful fluoroquinolone class of antibiotics. nih.govresearchgate.net
Biological Activity: The C6-fluorine substituent significantly boosts the potency of quinolone derivatives. For instance, the transition from first-generation quinolones like nalidixic acid to second-generation fluoroquinolones like norfloxacin (B1679917), which features a fluorine at position 6, resulted in a dramatic increase in activity against both Gram-negative and Gram-positive bacteria. nih.gov This enhancement is largely attributed to the fluorine atom's ability to increase the molecule's penetration into bacterial cells and improve its binding affinity for the target enzymes, DNA gyrase and topoisomerase IV. nih.govnih.gov The strong electron-withdrawing nature of fluorine alters the electronic distribution of the quinoline ring system, which is crucial for the interaction with the enzyme-DNA complex. nih.gov Studies on variously fluorinated quinolines have also shown that substitutions can impact other biological properties, such as mutagenicity, with 6-fluorinated derivatives exhibiting distinct mutagenic profiles compared to the parent quinoline. nih.gov
Physicochemical Properties: Fluorine substitution profoundly impacts key physicochemical properties that are critical for a molecule's drug-like characteristics. The C-F bond is exceptionally strong, which can block sites of metabolism, thereby increasing a compound's metabolic stability and prolonging its half-life. benthamscience.com Furthermore, fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier. rsc.orgresearchgate.net This modulation of lipophilicity and metabolic stability contributes to the improved pharmacokinetic profiles often seen with 6-fluoroquinolone derivatives. nih.gov
Table 1: Impact of C6-Fluorine Substitution on Quinolone Properties
| Property | Effect of 6-Fluoro Substitution | Underlying Reason | Reference |
|---|---|---|---|
| Antimicrobial Potency | Significantly Increased | Enhanced enzyme inhibition (DNA gyrase/Topoisomerase IV) and improved cell penetration. | nih.gov, nih.gov |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond blocks potential sites of metabolic oxidation. | benthamscience.com |
| Lipophilicity | Increased | Fluorine is a lipophilic atom, which can enhance membrane permeability. | rsc.org, researchgate.net |
| Pharmacokinetics | Improved | A combination of increased stability and better absorption/distribution properties. | nih.gov |
Role of the Methyl Group at Position 7 in Modulating Pharmacological Effects
The substituent at the 7-position of the quinoline ring plays a critical role in defining the compound's spectrum of activity and potency. While many potent fluoroquinolones feature a bulky heterocyclic amine (like a piperazine (B1678402) ring) at this position, a smaller methyl group also has a distinct impact on the molecule's pharmacological profile. nih.govnih.gov
The primary role of the 7-methyl group is to influence the steric and hydrophobic interactions of the molecule with its biological target. The size, shape, and lipophilicity of the C7-substituent are crucial for optimal binding. nih.gov In some contexts, a methyl group can provide a favorable hydrophobic interaction within a specific binding pocket of a target enzyme or receptor. For example, in studies of coumarin-quinoline hybrids as cholinesterase inhibitors, the nature of the substituent at position 7 was found to be important for binding affinity, with different groups leading to varied effects. nih.gov The introduction of a methyl group can alter a compound's biological properties and provides a vector for further chemical modification. biu.ac.il
Synergistic and Antagonistic Effects of 6-Fluoro and 7-Methyl Substituents
The biological activity of a substituted quinoline is often determined by the interplay between the substituents, which can result in synergistic or antagonistic effects. The combination of a 6-fluoro group and a C7-substituent is a classic example of synergistic enhancement in fluoroquinolone antibiotics. nih.gov
The fluorine atom at C6 primarily enhances potency by improving enzyme inhibition and cell uptake, while the substituent at C7 is crucial for modulating the spectrum of activity and target affinity. nih.govnih.gov In the case of ciprofloxacin (B1669076), the combination of a C6-fluorine and a C7-piperazinyl ring increased the potency of DNA gyrase inhibition by nearly 200-fold compared to nalidixic acid. nih.gov While a methyl group is structurally simpler than a piperazine ring, the principle of synergy remains. The 6-fluoro group provides the foundational electronic properties for high potency, and the 7-methyl group can then fine-tune the molecule's fit and interaction with the target's binding site through steric and hydrophobic contributions. Studies on di- and tri-substituted fluoroquinolines suggest that the effects of multiple substitutions are often additive, supporting the concept of a synergistic relationship. nih.gov
Positional Isomerism and its Impact on Binding Affinity and Selectivity
The specific placement of the fluoro and methyl groups on the quinoline scaffold is critical. Shifting these substituents to different positions (positional isomerism) can lead to vastly different biological outcomes due to changes in the molecule's electronic properties, steric profile, and ability to form key interactions with a biological target.
Table 2: Hypothetical Impact of Positional Isomerism on Quinoline Activity
| Isomer | Potential SAR Implications | Reference Principle |
|---|---|---|
| 6-Fluoro-7-Methylquinoline | The established arrangement in many active compounds. C6-F enhances potency; C7-Me modulates steric/hydrophobic interactions. | nih.gov, nih.gov |
| 7-Fluoro-6-Methylquinoline | Altered electronic effects from C7-F may change target specificity. C6-Me offers a different steric profile than C7-Me. | researchgate.net |
| 5-Fluoro-8-Methylquinoline | Substituents are on the benzenoid ring, adjacent to the ring junction. This can influence planarity and interactions with different regions of a binding site. Positions 5 and 8 are electronically distinct from 6 and 7. | askfilo.com |
| 8-Fluoro-5-Methylquinoline | The C8 position is sterically and electronically unique due to its proximity to the nitrogen atom's lone pair (the "peri" position). An 8-fluoro group could have a significant impact on the basicity of the quinoline nitrogen. | askfilo.com |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Methylquinolines
QSAR and QSPR are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable for understanding the SAR of a chemical series and for predicting the activity of novel, unsynthesized compounds. nih.gov
For fluorinated methylquinolines, a QSAR model would typically be built using a dataset of related compounds with known biological activities (e.g., IC₅₀ values). mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include:
Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the effects of the electron-withdrawing fluorine and electron-donating methyl groups.
Steric descriptors: (e.g., molecular volume, surface area) to model the size and shape of the molecule and its substituents.
Hydrophobic descriptors: (e.g., LogP) to account for the molecule's lipophilicity.
Topological descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms. nih.gov
Statistical methods are then used to generate an equation that links these descriptors to the observed activity. nih.govnanobioletters.com The resulting QSAR model can produce contour maps that visualize regions around the molecular scaffold where certain properties (e.g., hydrophobicity, positive electrostatic potential) are favorable or unfavorable for activity, providing direct guidance for the design of more potent derivatives. mdpi.com
Rational Drug Design Principles Guided by SAR Insights
The SAR insights gleaned from studies of this compound and its analogs provide a clear roadmap for rational drug design. mdpi.comnih.gov The goal is to use the accumulated knowledge to design new molecules with improved potency, selectivity, and pharmacokinetic properties. manchester.ac.uknih.gov
Key principles derived from the SAR include:
Retention of the 6-Fluoro Group: Given its consistent and powerful positive impact on potency and metabolic stability, the C6-fluorine is considered a privileged substituent that should be retained in new designs targeting similar biological endpoints. nih.govbenthamscience.com
Systematic Exploration of the 7-Position: The 7-methyl group serves as a starting point for optimization. Medicinal chemists can systematically replace it with other small alkyl groups (ethyl, cyclopropyl) or bioisosteres (e.g., -NH₂, -OH, -Cl) to probe the steric, electronic, and hydrogen-bonding requirements of the target's binding pocket.
Leveraging Isomeric Scaffolds: If the primary target is unknown or if new activities are being sought, synthesizing positional isomers (e.g., 7-fluoro-6-methylquinoline) is a rational strategy to explore how altered electronics and sterics can lead to novel target engagement. researchgate.net
Informing Computational Models: The experimental data from these SAR studies are used to build and refine predictive QSAR models. mdpi.com These models can then be used to prioritize the synthesis of the most promising new designs, saving time and resources. nih.gov This iterative cycle of design, synthesis, testing, and modeling is the foundation of modern rational drug design. nih.gov
By understanding the specific roles of the 6-fluoro and 7-methyl substituents, scientists can move beyond random screening and intelligently engineer novel quinoline derivatives tailored for specific therapeutic purposes. benthamscience.com
Mechanistic Investigations and Biological Target Identification of 6 Fluoro 7 Methylquinoline Derivatives
Enzyme Inhibition Studies
Derivatives of 6-fluoro-7-methylquinoline have been investigated for their inhibitory effects on a range of enzymes implicated in various diseases, from bacterial infections to cancer and neurodegenerative disorders.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The quinolone core is a well-established inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. The introduction of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the highly successful fluoroquinolone antibiotics, as it significantly enhances their antibacterial potency.
While specific studies focusing exclusively on this compound derivatives are limited, the broader class of fluoroquinolones provides a strong basis for their expected activity. The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. Structure-activity relationship (SAR) studies on quinolones have shown that substitutions at the C-7 position are critical for modulating the spectrum and potency of antibacterial activity. While piperazinyl and other cyclic amine substitutions are common at this position, the influence of a methyl group in this specific scaffold requires more direct investigation to ascertain its precise impact on the inhibition of DNA gyrase and topoisomerase IV.
Modulation of Kinase Activity (e.g., c-Met, IGF-1R)
The quinoline (B57606) scaffold is a privileged structure in the design of kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways that control growth, proliferation, and survival.
c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Several quinoline-based inhibitors targeting c-Met have been developed. SAR studies have highlighted the importance of substitutions at the C-6 and C-7 positions of the quinoline ring for potent and selective inhibition. For instance, in a series of 4,6,7-substituted quinoline analogues of the c-Met inhibitor cabozantinib, modifications at the C-6 position were shown to significantly influence inhibitory activity. While direct data on 7-methyl substitution is scarce, the electronic and steric properties of this group would undoubtedly play a role in the binding affinity to the ATP-binding pocket of the c-Met kinase.
Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R signaling pathway is another critical target in oncology, as its overactivation can lead to tumor progression and resistance to therapy. Research into quinazoline (B50416) derivatives, which share a similar bicyclic aromatic structure with quinolines, has demonstrated that a 6-fluoro substitution can be beneficial for IGF-1R inhibition. A novel 6-fluoro-quinazoline derivative was found to selectively target the ATP-binding site of IGF-1R, highlighting the potential for this compound derivatives to also act as inhibitors of this kinase.
Inhibition of Cholinesterases (AChE, BuChE) and Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Consequently, DHODH has emerged as an attractive target for the development of anticancer and immunosuppressive drugs. Studies on substituted quinoline derivatives have led to the identification of potent DHODH inhibitors. A 3D-QSAR study on 2-, 4-, 6-, and/or 7-substituted quinoline derivatives highlighted the importance of the substitution pattern for inhibitory activity. Although this study did not specifically report on the 6-fluoro-7-methyl combination, it provides a framework for the rational design of such derivatives as potential DHODH inhibitors.
Other Enzyme Target Investigations (e.g., MetAP-2, NMT, Urate Oxidase, FAD Glucose Dehydrogenase)
The versatility of the quinoline scaffold has prompted investigations into its potential to inhibit other clinically relevant enzymes.
Methionine Aminopeptidase-2 (MetAP-2): MetAP-2 is an enzyme involved in the processing of newly synthesized proteins and is a target for anti-angiogenic therapies. While there is research on small molecule inhibitors of MetAP-2, specific studies on this compound derivatives are lacking.
N-myristoyltransferase (NMT): NMT is an essential enzyme in eukaryotes that catalyzes the attachment of myristate to the N-terminus of a variety of proteins, a process crucial for their function and localization. The quinoline scaffold has been identified as a promising starting point for the development of NMT inhibitors, particularly for parasitic diseases like malaria. Structure-guided optimization of a series of quinoline-based inhibitors of Plasmodium vivax NMT has been reported. These studies explored modifications at various positions of the quinoline ring, including the C-6 position, to enhance potency and selectivity. While a 7-methyl substituent was not explicitly detailed, the findings provide valuable insights for the design of this compound derivatives as potential NMT inhibitors.
Urate Oxidase: Urate oxidase is an enzyme that catalyzes the oxidation of uric acid to allantoin. While humans lack a functional urate oxidase gene, recombinant versions of the enzyme are used to treat hyperuricemia. There is currently no available research linking this compound derivatives to the inhibition of this enzyme.
FAD Glucose Dehydrogenase: There is no available research in the public domain on the inhibition of FAD-dependent glucose dehydrogenase by this compound derivatives.
Receptor Binding Profiling
Understanding the interactions between small molecules and their target receptors is fundamental to drug discovery. This involves assessing the binding affinity and elucidating the specific molecular interactions that govern this binding.
Ligand-Receptor Interactions and Binding Affinity Assessments
Computational modeling and molecular docking studies are invaluable tools for predicting these interactions and guiding the design of more potent and selective ligands. Such studies on various quinoline-based inhibitors have provided detailed insights into their binding modes with their respective receptors, often highlighting key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that are crucial for high-affinity binding. However, specific experimental data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound derivatives across a broad range of receptors are not yet widely available in the scientific literature. Further experimental validation is necessary to confirm the predicted binding modes and to quantify the binding affinities of these compounds for their identified biological targets.
Exploration of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Affinity
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability, making it an attractive target for the treatment of various central nervous system disorders. While the direct binding affinity of this compound derivatives for mGluR5 has not been extensively reported in publicly available literature, research on structurally related quinoline compounds provides some context. For instance, certain quinoline-based compounds have been investigated as allosteric modulators of mGluRs. nih.gov Positive allosteric modulators (PAMs) of mGluR5 are of particular interest for their potential therapeutic effects in neurological and psychiatric conditions. nih.gov
It is important to note that the affinity and selectivity of quinoline derivatives for mGluR subtypes can be highly dependent on the substitution pattern on the quinoline ring. For example, a radiolabeled quinoline derivative, 6-[1-(2-[18F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline, was found to be a selective ligand for mGluR1 with low affinity for mGluR5. This highlights the nuanced structure-activity relationships that govern the interaction of quinoline-based compounds with these receptors. Further research is required to specifically determine the affinity of this compound derivatives for mGluR5 and to explore their potential as modulators of this important neurological target.
Interactions with α-Synuclein Aggregates as Molecular Probes
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. The development of molecular probes for the in vivo imaging of α-synuclein aggregates is a critical goal for early diagnosis and disease monitoring. Quinoline-based structures have shown promise in this area.
Researchers have designed and synthesized various quinoline derivatives and evaluated their potential as imaging agents for α-synuclein. For example, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed and shown to exhibit high binding affinity for α-synuclein aggregates. jmilabs.com These compounds are being explored as potential positron emission tomography (PET) tracers. The core quinoline scaffold in these molecules is crucial for their binding properties. The introduction of a fluorine atom, such as in the 6-fluoro position, could potentially enhance the binding affinity and pharmacokinetic properties of these probes.
The general principle behind these molecular probes is their ability to intercalate into the β-sheet structures of α-synuclein fibrils. The planarity of the quinoline ring system is thought to facilitate this interaction. While specific studies on this compound derivatives as α-synuclein probes are not extensively documented, the broader success of the quinoline scaffold in this application suggests that derivatives of this compound could be promising candidates for further investigation.
Binding to Human Serum Albumin (HSA) and its Implications
Human serum albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of a drug to HSA can significantly affect its pharmacokinetic profile, including its distribution, metabolism, and excretion. Understanding the interaction of this compound derivatives with HSA is therefore important for predicting their behavior in the body.
Studies on various quinoline derivatives have shown that they can bind to HSA, primarily at specific binding sites, such as Sudlow's site I and site II. mdpi.com The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The lipophilicity of the quinoline ring and its substituents often plays a major role in the binding affinity. mdpi.com
| Compound Class | Reported HSA Binding Characteristics | Potential Implications |
| Hydroxyquinoline derivatives | Bind to subdomain IIA of HSA, with binding influenced by the position of the hydroxyl group. | Altered pharmacokinetics, potential for drug displacement interactions. |
| General quinoline derivatives | Binding constants in the range of 10^4 to 10^5 M^-1, with binding driven by hydrophobic and hydrogen bonding interactions. | Increased plasma half-life, reduced free drug concentration. |
Cellular and Molecular Mechanism of Action Studies
Disruption of DNA Replication and Integrity in Target Organisms
A significant body of research has established that fluoroquinolones, a class of antibiotics that contain a quinoline ring, exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand breaks in the bacterial DNA, which is ultimately lethal to the cell. researchgate.net
The mechanism of action involves the formation of a stable ternary complex between the fluoroquinolone, the topoisomerase, and the bacterial DNA. This complex prevents the re-ligation of the cleaved DNA strands, effectively trapping the enzyme on the DNA and leading to the fragmentation of the chromosome. The fluorine atom at the 6-position of the quinoline ring is a critical feature of many potent fluoroquinolones, significantly enhancing their antibacterial activity. nih.gov
Given the structural similarity, it is highly probable that antibacterial derivatives of this compound act through a similar mechanism, targeting bacterial DNA gyrase and topoisomerase IV. This disruption of DNA replication and integrity is a key aspect of their antimicrobial action.
Induction of Apoptosis and Cell Cycle Modulation in Disease Models
In addition to their antibacterial properties, many quinoline derivatives have been investigated for their anticancer potential. A common mechanism through which these compounds exert their cytotoxic effects on cancer cells is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. mdpi.com
Studies on various fluoroquinolone analogs have demonstrated their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by external signals and involves the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of key cellular proteins and the dismantling of the cell.
Furthermore, many quinoline derivatives have been shown to cause cell cycle arrest at different phases, such as G1, S, or G2/M. nih.gov This prevents the cancer cells from proliferating and can sensitize them to apoptosis. For example, certain 7-chloroquinoline (B30040) derivatives have been shown to induce cell cycle arrest in breast cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Observed Effect |
| 6-nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical Cancer) | 41.8% apoptosis |
| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical Cancer) | 35.1% apoptosis |
| Ciprofloxacin (B1669076) | Melanoma (COLO829), Breast (MDA-MB-231) | Induction of apoptosis and S phase cell cycle arrest |
| Levofloxacin | Various cell lines | Inhibition of viability and G2/M cell cycle arrest |
Interaction with Key Cellular Pathways and Protein Targets
The biological effects of this compound derivatives are mediated through their interaction with various key cellular pathways and protein targets. As discussed, bacterial DNA gyrase and topoisomerase IV are primary targets for their antibacterial activity. mdpi.comnih.gov In the context of cancer, eukaryotic topoisomerases can also be targeted by some quinoline derivatives, leading to DNA damage and apoptosis. researchgate.net
Beyond topoisomerases, quinoline-based molecules have been shown to modulate several critical signaling pathways that are often dysregulated in cancer. These include:
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoline derivatives have been found to inhibit components of this pathway, such as mTOR, leading to decreased cancer cell proliferation. researcher.life For example, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors. mdpi.com
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. nih.gov Aberrant activation of this pathway is common in many cancers. Certain natural products and synthetic compounds, including some with quinoline-like structures, have been shown to target components of the MAPK pathway, such as ERK1/2, thereby inhibiting cancer cell growth. nih.gov
Receptor Tyrosine Kinases (RTKs): Quinoline-based molecules have been developed as inhibitors of various RTKs, such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). researchgate.netresearchgate.net These receptors play a pivotal role in cancer cell proliferation, angiogenesis, and metastasis. By inhibiting these RTKs, quinoline derivatives can block downstream signaling pathways and exert their anticancer effects.
Mechanisms of Antimutagenic Effects of Fluorine Substitution
The introduction of fluorine atoms into the quinoline nucleus has been a strategic approach to modulate the mutagenic potential of this class of compounds. The position of fluorine substitution plays a critical role in determining the genotoxic or antigenotoxic profile of the resulting molecule. The antimutagenic effects of fluorine substitution, particularly in derivatives like this compound, can be attributed to several key mechanisms, primarily centered on the alteration of metabolic activation pathways and direct interactions with enzymes involved in xenobiotic metabolism.
One of the principal mechanisms by which certain chemical compounds exert their mutagenicity is through metabolic activation, a process often mediated by cytochrome P450 (CYP) enzymes. These enzymes can convert a pro-mutagen into a reactive electrophilic species that can then bind to DNA, leading to mutations. Fluoroquinolone derivatives have been shown to interfere with this process.
Research has demonstrated that several fluoroquinolone antibiotics can act as inhibitors of specific cytochrome P450 isoenzymes. nih.govelsevierpure.com This inhibition can be a key factor in their antimutagenic activity against compounds that require metabolic activation to become mutagenic. By inhibiting enzymes such as CYP1A2 and CYP3A4, fluoroquinolones can prevent the conversion of pro-mutagens into their ultimate carcinogenic forms. nih.govnih.gov For instance, ciprofloxacin and norfloxacin (B1679917) have been identified as competitive inhibitors of CYP1A and CYP3A-mediated biotransformations. nih.govelsevierpure.com This inhibitory action reduces the generation of reactive metabolites from other xenobiotics, thereby decreasing their mutagenic potential.
The structural features of the fluoroquinolone, including the position of the fluorine atom, influence the potency and selectivity of CYP inhibition. While some fluoroquinolones like ciprofloxacin show weak to moderate inhibition of CYP1A2 and CYP2C9, others such as moxifloxacin (B1663623) and gatifloxacin (B573) exhibit negligible inhibitory effects on these enzymes. nih.gov The specific substitution pattern of this compound would determine its unique interaction with and potential inhibition of CYP isoforms.
The table below summarizes the inhibitory potential of various fluoroquinolones on different cytochrome P450 isoenzymes, providing insight into their potential for antimutagenic activity via this mechanism.
Table 1: Inhibitory Effects of Various Fluoroquinolones on Cytochrome P450 Isoenzymes
| Fluoroquinolone | Cytochrome P450 Isoenzyme Inhibited | Type of Inhibition | IC50 / Ki Value |
|---|---|---|---|
| Ciprofloxacin | CYP1A2 | Competitive | IC50: 135 µM nih.gov |
| CYP3A4 | Competitive | Ki: 2.0 mM nih.gov | |
| CYP2C9 | Weak Inhibition | IC50: 180 µM nih.gov | |
| Norfloxacin | CYP1A | Competitive | - |
| CYP3A2 | Competitive | Ki: 2.3 mM nih.gov | |
| Levofloxacin | CYP2C9 | Weak Inhibition | IC50: 210 µM nih.gov |
| Enoxacin | CYP1A2 | Potent Inhibition | - bohrium.com |
| Moxifloxacin | CYP1A2 / CYP2C9 | Negligible Inhibition | - nih.gov |
Another potential, though less directly substantiated mechanism for the antimutagenic effects of fluoroquinolones, is the scavenging of reactive oxygen species (ROS). The mutagenic activity of some compounds is linked to the generation of ROS, which can cause oxidative damage to DNA. nih.gov While the primary antibacterial mechanism of fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, leading to DNA strand breaks, some studies have explored the antioxidant potential of related chemical structures. researchgate.nettandfonline.comresearchgate.netbiorxiv.org The ability of a molecule to scavenge free radicals could contribute to an antimutagenic effect by neutralizing ROS before they can damage DNA. The specific electronic properties conferred by the 6-fluoro and 7-methyl substitutions on the quinoline ring would influence the radical scavenging capacity of this compound.
Furthermore, the fluorine atom can influence the electronic environment of the entire molecule, which can affect its interaction with DNA and DNA-associated enzymes. While some fluoroquinolones are known to induce DNA damage as part of their antibacterial action, this is typically mediated through the stabilization of a cleavage complex with DNA gyrase and topoisomerase IV. acs.org It is plausible that certain structural modifications, including specific fluorination patterns, could modulate these interactions in a way that protects DNA from damage by other mutagens, although this remains a more speculative mechanism for antimutagenicity. The presence of fluorine can also affect the molecule's susceptibility to forming mutagenic metabolites, a key factor in the antimutagenic properties observed in other fluorinated quinolines.
Computational and Theoretical Chemistry of 6 Fluoro 7 Methylquinoline and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. dergipark.org.tr It is widely used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. nih.govrjptonline.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to obtain stable molecular geometries and predict spectroscopic features. dergipark.org.trdergi-fytronix.com
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. nih.govrjptonline.org For a range of quinoline derivatives, TD-DFT has been used to calculate theoretical UV-Vis absorption profiles, which have shown a satisfactory correspondence with experimental data. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgscispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgpmf.unsa.ba
For the related compound 6-Methylquinoline, DFT calculations have been used to determine the HOMO and LUMO energies, revealing that charge transfer occurs within the molecule. scispace.com The HOMO-LUMO gap provides insights into the kinetic stability and chemical reactivity of the molecule. scispace.com
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 6-Methylquinoline | Value | Value | Value |
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution around a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. mdpi.com The MEP is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net In a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the MEP surface was calculated to understand its reactive sites. dergi-fytronix.com Such analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions. mdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugation within a molecule. aimspress.com It examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions provides a quantitative measure of their strength. aimspress.com
In a computational study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was performed to explain the relative stability of its conformers. dergi-fytronix.com The analysis revealed π-π* orbital interactions within the quinoline rings and identified the dominant donor-acceptor interactions responsible for stabilizing the molecule. dergi-fytronix.com This method also provides a detailed picture of the natural atomic charges on each atom, offering a more refined view of the charge distribution than simpler methods. dergi-fytronix.com
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
| π -> π | C5-C6 | C7-C8 | Value |
| π -> π | C9-C10 | N1-C2 | Value |
(Note: This table is a representative example based on the findings for 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Specific interactions and energy values would be calculated for the target molecule in a dedicated study.)
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and materials science.
Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of a docking simulation are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net A lower docking score generally indicates a more favorable binding interaction.
Analogs of 6-fluoro-7-methylquinoline, specifically fluoroquinolone derivatives, have been the subject of numerous molecular docking studies to predict their antibacterial activity. nih.govnih.gov These studies often target bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the fluoroquinolone core and the amino acid residues in the enzyme's active site. researchgate.net For example, derivatives of 6-fluoroquinolone have been docked into the active site of E. coli DNA gyrase (PDB ID: 2XCT) to understand their binding modes. semanticscholar.org Similarly, various quinoline derivatives have been docked against the HIV reverse transcriptase enzyme to evaluate their potential as antiviral agents, with some compounds showing high binding affinities. nih.govnih.gov
| Ligand (Analog) | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinoline-pyrimidine derivative | HIV Reverse Transcriptase | 4I2P | -10.67 | Lys101, Lys103, Tyr188 |
| Quinoline-stilbene derivative | E. coli DNA gyrase B | 6F86 | -7.1 | Not specified |
| Ciprofloxacin (B1669076) (Reference) | E. coli DNA gyrase B | 6F86 | -7.3 | Not specified |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org The quinoline ring system itself is largely planar and rigid. nih.govnih.gov However, substituents on the ring can have multiple possible orientations.
Computational methods can be used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For instance, in the theoretical study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, researchers performed a scan of the dihedral angle of the formyl group to identify the most stable conformations. dergi-fytronix.com This analysis revealed two stable, planar conformers with a calculated energy difference of 13.4 kJ/mol, indicating that one conformer is significantly more stable than the other. dergi-fytronix.com Such studies are crucial for understanding which molecular shape is most likely to be present under physiological conditions and thus most relevant for biological activity.
Virtual Screening Approaches for Analog Discovery and Lead Optimization
Virtual screening (VS) represents a cornerstone of modern computational chemistry, enabling the rapid, cost-effective in silico evaluation of vast chemical libraries to identify promising new compounds. For a scaffold such as this compound, VS methodologies are instrumental in discovering novel analogs with improved biological activity and optimizing lead compounds. These approaches can be broadly categorized into structure-based and ligand-based methods.
Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the biological target (e.g., a protein kinase or receptor) is known. organicreactions.org This technique involves docking compounds from a virtual library into the target's binding site to predict their binding affinity and orientation. researchgate.netnih.goviipseries.org For instance, analogs of this compound would be computationally docked into a target protein, and their potential interactions would be evaluated using scoring functions that estimate the free energy of binding. organicreactions.org Hits are prioritized based on these scores and an analysis of key interactions, such as hydrogen bonds or hydrophobic contacts with critical amino acid residues. researchgate.net This process efficiently filters large databases to identify molecules with a high probability of being active, which can then be synthesized and tested experimentally. mdpi.com
Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques like 3D shape similarity and pharmacophore modeling are common. researchgate.netrsc.org A pharmacophore model for a series of active quinoline derivatives would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. rsc.org This model then serves as a 3D query to screen databases for new molecules, including novel this compound analogs, that fit the pharmacophoric constraints. researchgate.net
For lead optimization, Quantitative Structure-Activity Relationship (QSAR) models are developed. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), correlates the 3D structural and electrostatic properties of a series of analogs with their biological activity. researchgate.net By analyzing the resulting contour maps, researchers can identify which structural modifications on the this compound scaffold are likely to enhance or diminish activity, thereby guiding the rational design of more potent compounds. researchgate.net
| Methodology | Principle | Requirement | Application for this compound |
|---|---|---|---|
| Structure-Based VS (Molecular Docking) | Fits molecules into a target's 3D binding site and scores their potential binding affinity. researchgate.net | Known 3D structure of the biological target. | Identifying novel analogs that can effectively bind to a specific enzyme or receptor. |
| Ligand-Based VS (Pharmacophore Modeling) | Uses the 3D chemical features of known active molecules to find others with a similar arrangement. rsc.org | A set of active ligand molecules; target structure not required. | Discovering structurally diverse analogs that retain the key features for biological activity. |
| Ligand-Based VS (3D-QSAR/CoMFA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity to guide design. researchgate.net | A dataset of analogs with varying biological activities. | Optimizing lead compounds by predicting how modifications to the fluoro and methyl groups or other positions will affect potency. |
Advanced Computational Techniques and Applications
Machine Learning and Artificial Intelligence in Reaction Pathway Prediction and Optimization
The synthesis of complex heterocyclic molecules like this compound involves navigating a vast chemical space of potential reactions, reagents, and conditions. Machine Learning (ML) and Artificial Intelligence (AI) are transforming this process by enabling accurate predictions and intelligent optimization, thereby reducing the time and resources required for synthetic route development. researchgate.netnih.gov
Optimization of Reaction Conditions: Even with a viable synthetic route, optimizing reaction conditions (e.g., temperature, solvent, catalyst) for maximum yield and purity is an empirical and labor-intensive process. AI algorithms can accelerate this optimization. By training on experimental data, ML models can predict how different conditions will influence the outcome of a specific transformation in the synthesis of this compound. organicreactions.orgnih.gov Active learning frameworks can intelligently select the next set of experiments to perform, maximizing the information gained while minimizing the number of required lab experiments. This approach has been shown to effectively find optimal conditions for complex chemical reactions. organicreactions.org
Predicting Site Selectivity: For functionalization reactions on the quinoline core, ML models can predict site selectivity with high accuracy. For instance, in C-H functionalization reactions, a significant challenge is to control which position on the aromatic ring reacts. researchgate.net ML models, trained on quantum mechanics descriptors or large reaction datasets, can predict the most reactive sites on a quinoline derivative, guiding chemists in designing regioselective transformations. mdpi.comresearchgate.net
| AI/ML Application | Description | Impact on Synthesis |
|---|---|---|
| Retrosynthesis Planning | AI models suggest multi-step synthetic pathways from the target molecule to simple starting materials. nih.gov | Accelerates the design of novel and efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the major product, yield, and potential byproducts for a given set of reactants and conditions. nih.gov | Validates proposed steps and helps avoid unviable pathways. |
| Condition Optimization | Algorithms analyze experimental data to recommend optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield. organicreactions.org | Reduces the number of experiments needed for optimization, saving time and resources. |
| Regioselectivity Prediction | Models predict the most likely site of reaction on the quinoline scaffold for functionalization reactions. mdpi.com | Enables the design of reactions that produce the desired isomer with high selectivity. |
Molecular Dynamics Simulations for Dynamic Interaction Studies
While molecular docking provides a static snapshot of how a ligand might bind to its target, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-protein complex over time. iipseries.org For a compound like this compound, MD simulations are crucial for validating docking results and gaining a deeper understanding of the molecular recognition events that govern its biological activity. researchgate.net
An MD simulation begins with the docked pose of this compound within its biological target, solvated in a system of water molecules and ions to mimic physiological conditions. organicreactions.org The simulation then calculates the forces between all atoms and uses Newton's laws of motion to model their movements over a period typically ranging from nanoseconds to microseconds. iipseries.org
Several key metrics are analyzed from the resulting trajectory:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. researchgate.netrsc.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue in the protein. It highlights regions of the protein that are flexible or rigid. High fluctuations in the binding site could indicate an unstable interaction, while stable residues are often key to ligand binding. iipseries.orgnih.gov
Hydrogen Bond Analysis: Throughout the simulation, the formation and breaking of hydrogen bonds between the ligand and the protein are tracked. The persistence of specific hydrogen bonds over the simulation time confirms their importance in anchoring the ligand in the binding pocket. researchgate.net
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy, offering a better correlation with experimental binding affinities than docking scores alone. nih.gov
These analyses provide a comprehensive picture of the dynamic stability, conformational flexibility, and key interactions of the this compound-target complex, which is invaluable for lead optimization. rsc.org
| Analysis Metric | Information Provided | Interpretation for a Stable this compound Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Overall structural stability of the complex over time. rsc.org | Low, stable RMSD values for both the protein backbone and the ligand, indicating a stable binding pose. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of individual amino acid residues. nih.gov | Low RMSF values for residues in the binding pocket, suggesting they form a stable network of interactions with the ligand. |
| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds during the simulation. researchgate.net | High occupancy (>75%) for key hydrogen bonds, confirming their role in stabilizing the interaction. |
| MM/PBSA | Estimation of the binding free energy. nih.gov | A favorable (negative) binding free energy, corroborating a strong and spontaneous binding event. |
Theoretical Studies of Regioselectivity and Reaction Mechanisms in Quinoline Synthesis
The synthesis of specifically substituted quinolines, such as this compound, often relies on classic named reactions like the Friedländer, Skraup, or Doebner-von Miller syntheses. organicreactions.orgrsc.orgwikipedia.org A significant challenge in these methods is controlling the regioselectivity—that is, ensuring the formation of the correct isomer when the precursors are unsymmetrical. rsc.org Theoretical and computational studies, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the underlying reaction mechanisms and predicting the regiochemical outcomes of these syntheses.
For example, the Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org To synthesize this compound, one might start with 4-fluoro-3-methylaniline. The subsequent cyclization step involves an electrophilic attack on the aniline ring. The fluorine and methyl substituents exert electronic and steric effects that direct this cyclization. A fluorine atom is generally deactivating but ortho-, para-directing, while a methyl group is activating and ortho-, para-directing. Predicting whether cyclization will occur ortho to the amino group and para to the fluorine, or ortho to both the amino and methyl groups, can be complex.
Computational chemistry provides a means to investigate these competing pathways. Using DFT, researchers can model the entire reaction coordinate, including reactants, intermediates, transition states, and products. researchgate.net By calculating the activation energies (the energy barriers of the transition states) for all possible cyclization pathways, the kinetically favored pathway—the one with the lowest energy barrier—can be identified. This allows for an a priori prediction of the major regioisomer that will be formed under a given set of conditions.
These theoretical studies can:
Validate Proposed Mechanisms: By comparing the computed energy profiles with experimental observations (such as those from isotopic labeling studies), researchers can confirm or refute proposed reaction mechanisms. nih.govwikipedia.org
Explain Regioselectivity: DFT calculations can quantify the electronic and steric influences of substituents, providing a rational explanation for why one regioisomer is formed preferentially over another. researchgate.net
Guide Catalyst and Substrate Design: By understanding the mechanism, chemists can rationally design catalysts or modify substrates to favor a desired reaction pathway, improving the yield and selectivity of the synthesis.
| Synthesis Method | Required Precursors | Regiochemical Question | Role of Theoretical Studies |
|---|---|---|---|
| Doebner-von Miller | 4-Fluoro-3-methylaniline + α,β-unsaturated carbonyl | Will cyclization occur at C2 or C6 of the aniline ring? rsc.org | Calculate transition state energies for both cyclization pathways to predict the major product. |
| Friedländer Synthesis | 2-Amino-4-fluoro-5-methylbenzaldehyde + an unsymmetrical ketone (e.g., 2-butanone) | Which α-methylene group of the ketone will participate in the initial condensation? alfa-chemistry.com | Model the competing aldol (B89426) condensation steps to determine the favored reaction pathway. |
| Skraup Synthesis | 4-Fluoro-3-methylaniline + Glycerol | What is the regioselectivity of the electrophilic addition to the substituted aniline ring? nih.gov | Elucidate the multi-step mechanism and identify the rate-determining and product-determining steps. |
Research Applications and Broader Impact of 6 Fluoro 7 Methylquinoline Derivatives
Quinoline (B57606) Scaffold in Drug Discovery Research
The quinoline ring system, composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in natural products, particularly alkaloids like quinine, and its ability to serve as a versatile framework for designing therapeutics that can interact with a wide array of biological targets. researchgate.netwikipedia.org The structural rigidity, aromaticity, and the presence of a nitrogen atom for hydrogen bonding allow quinoline-based molecules to bind with high affinity to various enzymes and receptors. nih.gov Consequently, derivatives of this scaffold have been developed into drugs with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antiprotozoal effects. researchgate.netresearchgate.netijpsr.com
Derivatives of the quinoline scaffold are potent antimicrobial agents, with research focusing on several key mechanisms of action.
Inhibition of Bacterial DNA Topoisomerases : Fluoroquinolones, a major class of quinoline-based antibiotics, function by targeting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones inhibit the re-ligation of cleaved DNA strands, leading to a bactericidal effect. The introduction of a fluorine atom at the C-6 position has been shown to markedly improve antimicrobial activity. mdpi.com
Inhibition of Mycobacterial ATP Synthase : A notable example of a diarylquinoline derivative, bedaquiline, operates through a distinct mechanism by specifically inhibiting the proton pump of mycobacterial ATP synthase. nih.gov This enzyme is essential for energy production in Mycobacterium tuberculosis, and its inhibition leads to the death of the bacterium, providing a critical treatment for multi-drug-resistant tuberculosis. nih.gov
The development of molecular hybrids that combine the quinoline pharmacophore with other antimicrobial moieties is a promising strategy to combat drug resistance. nih.gov
The quinoline framework is integral to the development of numerous anticancer agents that function through diverse and targeted mechanisms.
Kinase Inhibition : Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and migration. A key target is the c-Met kinase, whose overexpression is linked to many human cancers. nih.gov For instance, the compound 6-(difluoro(6-(4-fluorophenyl)- researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govtriazin-3-yl)methyl)quinoline was developed as a highly potent and selective c-Met inhibitor. nih.gov The presence of a halogen atom, such as fluorine, at the 6-position of the quinoline ring can enhance anticancer effects. nih.gov
Cell Cycle Arrest and Apoptosis Induction : Studies on various quinoline and quinolone derivatives have shown they can halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells. nih.gov Certain derivatives have been found to cause cell cycle arrest in the G2 or S-phase. nih.gov Subsequent analysis often reveals chromatin condensation and nuclear fragmentation, which are characteristic features of apoptosis. nih.gov
Inhibition of Cell Migration : Some novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have demonstrated the ability to inhibit cancer cell migration, a crucial process in tumor metastasis. researchgate.net
The table below summarizes the anticancer activity of selected quinoline derivatives against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
| Morpholine substituted quinazoline (B50416) (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | G1 phase cell cycle inhibition, Apoptosis |
| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | G1 phase cell cycle inhibition, Apoptosis |
| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | G1 phase cell cycle inhibition, Apoptosis |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | EGFR Inhibition (predicted) |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | EGFR Inhibition (predicted) |
Data sourced from multiple studies. nih.gov
The quinoline scaffold is present in some of the most important drugs used to treat protozoal and viral infections. researchgate.netnih.gov
Antiprotozoal Activity : Chloroquine (B1663885) and quinine are classic examples of quinoline-based antimalarial drugs. researchgate.netmdpi.com Their mechanism is thought to involve interfering with the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and parasite death. researchgate.net More recent research has focused on synthesizing novel quinoline derivatives with broad-spectrum antiprotozoal activity. uantwerpen.beresearchgate.net For example, certain 4,7-disubstituted quinoline derivatives have shown submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness. uantwerpen.be
Antiviral Activity : Quinoline derivatives have been investigated for their activity against a wide range of viruses, including Zika virus (ZIKV), HIV, and various herpes viruses. nih.gov The mechanism of action can vary; for instance, some derivatives inhibit viral replication. nih.gov The development of 2,8-bis(trifluoromethyl)quinoline derivatives has yielded compounds with antiviral activity comparable to the known antimalarial and antiviral drug mefloquine. nih.gov
The table below highlights the activity of specific quinoline derivatives against protozoan parasites.
| Compound Derivative | Target Protozoan | EC50 Value (µM) |
| Compound 2c | T. b. rhodesiense | 0.68 |
| Compound 2d | T. b. rhodesiense | 0.8 |
| Compound 4i | T. b. rhodesiense | 0.19 |
| Compound 4i | T. b. brucei | 0.4 |
Data sourced from a study on novel quinoline derivatives. uantwerpen.beresearchgate.net
Quinoline derivatives have been explored for their potential in treating neurological disorders, particularly Alzheimer's disease. One of the primary therapeutic strategies for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Structurally modified versions of tacrine, a potent cholinesterase inhibitor that contains a quinoline-related scaffold, have been synthesized and evaluated. Research on 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] showed that these compounds act as inhibitors of both AChE and BChE. nih.gov One derivative with a spirocyclopentane component exhibited the highest inhibitory activity, with IC50 values of 3.60 µM for AChE and 4.40 µM for BChE. nih.gov Molecular docking simulations suggested that the size of substituents on the quinoline scaffold is critical, as larger groups can sterically hinder the molecule's interaction with the active site of the cholinesterases. nih.gov
Material Science Applications of Quinoline Derivatives
Beyond medicine, the unique electronic properties of the quinoline scaffold make its derivatives valuable in the field of material science, particularly for electronics. researchgate.netmdpi.com
Quinoline derivatives are investigated as materials for organic electronic devices due to their inherent electronic characteristics. The quinoline structure is electron-accepting, which allows its derivatives to behave as p-type semiconductors. researchgate.net These properties are highly attractive for applications in:
Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are used as components in the emission layer of OLEDs. nih.govresearchgate.net Their chemical structure can be tuned to achieve specific optoelectronic properties, influencing the efficiency, color, and lifespan of the display. researchgate.netnbinno.com
Photovoltaic Cells : In the realm of third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells, quinoline derivatives have gained popularity. nih.govresearchgate.net They can be incorporated into dyes or polymer structures to improve light absorption and charge transport properties. nih.gov
Organic Field-Effect Transistors (OFETs) : The tunable properties of related nitrogen-containing heterocycles like quinoxalines, which position them as promising n-type semiconductors, suggest similar potential for quinoline derivatives in transistor technologies. nih.gov
The versatility of the quinoline scaffold allows researchers to synthesize derivatives with tailored properties for various electronic applications, from solar energy conversion to advanced displays. ankara.edu.tr
Dyes, Pigments, and Fluorescent Sensor Development
The unique photophysical properties endowed by the 6-fluoro-7-methylquinoline scaffold have positioned its derivatives as promising candidates for the development of novel dyes, pigments, and fluorescent sensors. The strategic incorporation of fluorine and methyl groups onto the quinoline core significantly influences the electron distribution within the molecule, thereby modulating its absorption and emission characteristics. crimsonpublishers.comresearchgate.net Research in this area has focused on synthesizing derivatives with tailored spectral properties for specific applications, ranging from vibrant colorants to highly sensitive and selective chemosensors. crimsonpublishers.comasianpubs.org
Quinoline-based fluorescent probes have been extensively explored for their utility in cellular imaging and the detection of various analytes. crimsonpublishers.com The inherent fluorescence of the quinoline ring system can be fine-tuned by the introduction of different functional groups. For instance, derivatives of 6-methylquinolinium have been utilized as the fluorescent indicator in glucose sensors. nih.gov These sensors operate on a charge neutralization and stabilization mechanism upon binding to sugars, leading to a detectable change in fluorescence intensity. nih.gov While specific studies on this compound in this exact context are not prevalent, the principles demonstrated with similar quinoline structures underscore the potential of this scaffold.
The development of chemosensors for detecting metal ions is another significant application of quinoline derivatives. dergipark.org.trnih.gov 8-Hydroxyquinoline is a well-known fluorophore that exhibits enhanced fluorescence upon complexation with metal ions. dergipark.org.tr The design of such sensors often involves linking the quinoline fluorophore to a specific ionophore that selectively binds to the target metal ion. dergipark.org.tr This interaction often leads to a "turn-on" fluorescence response, making them highly sensitive detection tools. researchgate.net The substitution pattern on the quinoline ring, including the presence of fluorine and methyl groups, can influence the selectivity and sensitivity of these sensors. crimsonpublishers.comresearchgate.net
Table 1: Examples of Quinoline Derivatives in Fluorescent Sensor Development
| Quinoline Derivative | Analyte | Sensing Mechanism | Application |
| 6-methylquinolinium-based boronic acids | Glucose | Charge neutralization and stabilization | Ophthalmic diagnostics nih.gov |
| 8-Hydroxyquinoline derivatives | Metal Ions (e.g., Cd2+) | Chelation Enhanced Fluorescence (CHEF) | Cellular imaging dergipark.org.trresearchgate.net |
| Quinoline-based thiosemicarbazones | Anions (e.g., F-, CN-) | Colorimetric change | Environmental monitoring nih.gov |
| Naphthalimide-isoquinoline Schiff base | Al3+ | "Turn-on" fluorescence | Live cell imaging crimsonpublishers.com |
Development of Chemical Probes and Tools for Biological Research
The utility of this compound derivatives extends into the realm of biological research, where they serve as foundational structures for the development of sophisticated chemical probes. These tools are instrumental in visualizing and understanding complex biological processes at the molecular level. nih.gov Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for imaging in living cells. nih.gov
The design of fluorescent probes for biological applications requires careful consideration of factors such as cell permeability, low cytotoxicity, and specific targeting of organelles or biomolecules. crimsonpublishers.com Quinoline-based scaffolds have been successfully employed to create probes for various cellular components and processes. crimsonpublishers.com For example, certain quinoline derivatives have been shown to localize specifically within lysosomes, enabling the study of this organelle's function and dynamics. crimsonpublishers.com
Furthermore, the development of "turn-on" fluorescent probes, which exhibit fluorescence only upon reacting with a specific analyte, is a key area of research. nih.gov This approach minimizes background fluorescence and enhances signal-to-noise ratios, which is crucial for sensitive detection in complex biological environments. bath.ac.uk While direct examples of this compound in complex "turn-on" probes are still emerging, the foundational chemistry of quinoline derivatives in this field is well-established. For instance, quinoline-based probes have been developed to detect reactive oxygen species (ROS), which play a critical role in cellular signaling and disease. crimsonpublishers.com
The versatility of the quinoline scaffold allows for the incorporation of various reactive groups and targeting moieties, enabling the creation of highly specific chemical probes. bath.ac.uk The introduction of a fluorine atom, as in this compound, can enhance properties such as metabolic stability and membrane permeability, which are advantageous for intracellular probes. tandfonline.comtandfonline.com
Environmental and Sustainability Aspects in Quinoline Research
The increasing use of fluorinated compounds, including derivatives of this compound, necessitates a thorough evaluation of their environmental impact and the development of sustainable synthetic methodologies. tandfonline.comtandfonline.com The carbon-fluorine bond is exceptionally stable, which contributes to the persistence of some fluorinated compounds in the environment, raising concerns about their potential long-term effects. tandfonline.com
Research into the environmental fate of fluorinated pharmaceuticals has revealed their presence in wastewater and drinking water, highlighting the need for effective removal strategies. tandfonline.com This underscores the importance of designing new fluorinated compounds with consideration for their biodegradability and environmental impact from the outset.
In response to these concerns, the principles of green chemistry are being increasingly applied to the synthesis of quinolines and their derivatives. acs.orgnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. acs.org Green chemistry approaches aim to mitigate these issues by utilizing more environmentally benign solvents, catalysts, and reaction conditions. nih.gov
Recent advancements in this area include the use of nanocatalysts, which can offer high efficiency and recyclability in quinoline synthesis. acs.orgnih.gov Solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are also being explored to reduce the environmental footprint of these synthetic processes. nih.gov While specific green synthesis routes for this compound are not extensively documented in the reviewed literature, the general trend in quinoline chemistry points towards a more sustainable future. acs.orgnih.gov The development of efficient and environmentally friendly methods for introducing fluorine into heterocyclic compounds remains a key challenge and an active area of research. researchgate.net
Table 2: Green Chemistry Approaches in Quinoline Synthesis
| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefits |
| Use of Nanocatalysts | Efficient and recyclable catalysts for condensation reactions. acs.orgnih.gov | Reduced catalyst waste, improved reaction efficiency. |
| Solvent-Free Reactions | Performing reactions without a solvent medium. nih.govnih.gov | Reduced solvent waste and environmental pollution. |
| Microwave Irradiation | Alternative energy source to accelerate reactions. nih.gov | Faster reaction times, reduced energy consumption. |
| Use of Greener Solvents | Replacing hazardous solvents with more benign alternatives. acs.org | Reduced toxicity and environmental impact. |
Future Research Directions and Emerging Trends for 6 Fluoro 7 Methylquinoline
Design and Synthesis of Next-Generation 6-Fluoro-7-methylquinoline Analogs with Enhanced Specificity
The future of this compound in drug discovery hinges on the rational design and synthesis of new analogs with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets. orientjchem.org Key synthetic strategies will likely focus on derivatization at various positions of the quinoline (B57606) ring to explore new chemical space and enhance pharmacological profiles.
Future synthetic efforts may include:
Modification at the C2 and C4 positions: Introducing diverse substituents such as amino, alkoxy, or aryl groups at these positions can significantly impact biological activity. For instance, the introduction of flexible alkylamino side chains at the C4 position and an alkoxy group at the C7 position of the quinoline nucleus has been shown to enhance antiproliferative activity in other quinoline series. nih.gov
Bioisosteric replacement: Replacing the methyl group at C7 with other small functional groups (e.g., -Cl, -CF3, -OCH3) could fine-tune the electronic and steric properties of the molecule, potentially leading to improved target binding or better pharmacokinetic properties.
Hybrid molecule synthesis: Combining the this compound scaffold with other known pharmacophores could generate hybrid molecules with dual-action mechanisms or novel activities. nih.gov
Table 1: Hypothetical Analogs of this compound and Design Rationale
| Analog Structure | Modification | Design Rationale | Potential Target Class |
|---|---|---|---|
| 2-Anilino-6-fluoro-7-methylquinoline | Addition of anilino group at C2 | Enhance kinase inhibitory activity | Protein Kinases |
| 4-Amino-6-fluoro-7-methylquinoline | Addition of amino group at C4 | Improve water solubility and DNA interaction | DNA Gyrase, Topoisomerase |
| 6-Fluoro-7-(trifluoromethyl)quinoline | Replacement of C7-methyl with trifluoromethyl | Increase metabolic stability and lipophilicity | Various Enzymes |
Integration of Synthetic Biology and Chemoinformatics for Novel Target Identification
Identifying the specific cellular targets of bioactive compounds remains a significant challenge in drug discovery. The convergence of chemoinformatics and synthetic biology offers powerful new tools to elucidate the mechanism of action for this compound and its analogs.
Chemoinformatics Approaches: Computational methods can accelerate the identification of potential protein targets. Virtual screening of large compound libraries against databases of protein structures can predict binding affinities and identify likely biological partners. Techniques such as molecular docking and pharmacophore modeling can be used to build models based on the this compound scaffold to search for proteins with complementary binding sites.
Synthetic Biology Platforms: Genetically engineered cell lines or microorganisms can be employed to identify drug targets. For example, libraries of yeast strains with single-gene deletions can be screened for hypersensitivity to a this compound analog, pointing to the protein product of the deleted gene as a potential target or part of a related pathway. Similarly, reporter gene assays in engineered mammalian cells can be used to screen for compounds that modulate specific signaling pathways.
These integrated approaches allow for a systematic and high-throughput method for hypothesis generation and validation, moving beyond traditional screening methods to a more targeted and efficient discovery pipeline. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline Scaffolds
The quinoline nucleus is a "privileged scaffold" known to exhibit a vast range of biological activities, including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.orgnih.gov This versatility suggests that this compound and its derivatives may interact with a multitude of biological targets, opening up possibilities in various therapeutic areas. mdpi.com
Future research should focus on screening this compound analogs against a diverse panel of targets to uncover novel therapeutic applications. The existing body of research on quinolines provides a roadmap for this exploration.
Table 2: Potential Biological Targets and Therapeutic Areas for Quinoline Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), c-Met | Oncology |
| DNA Processing Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Diseases (Antibacterial) |
| Parasitic Enzymes | Heme Polymerase | Infectious Diseases (Antimalarial) |
| Viral Proteins | Reverse Transcriptase, Protease | Infectious Diseases (Antiviral) |
| Inflammatory Pathway Proteins | Cyclooxygenase (COX), Cytokines | Anti-inflammatory |
Advanced Spectroscopic and Crystallographic Characterization for Deeper Mechanistic Insights
A profound understanding of the structure and physicochemical properties of this compound is essential for rational drug design. Advanced analytical techniques can provide detailed insights at the atomic level, clarifying structure-property relationships and mechanisms of action.
Spectroscopic Techniques: A combination of spectroscopic methods is crucial for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the precise chemical structure and connectivity of atoms. dergipark.org.tr
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering insights into functional groups and bonding. dergipark.org.trresearchgate.net
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule, which is relevant for understanding its photophysical properties and potential applications in areas like fluorescent probes. dergipark.org.tr
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule. researchgate.net Obtaining the crystal structure of this compound would provide precise data on bond lengths, bond angles, and conformation. Furthermore, co-crystallization with its biological target (e.g., an enzyme) can reveal the specific molecular interactions responsible for its activity, offering invaluable information for designing more potent and selective inhibitors. researchgate.net
Table 3: Analytical Techniques for Characterization of this compound Analogs
| Technique | Type of Information Obtained | Relevance to Drug Discovery |
|---|---|---|
| 1H and 13C NMR | Chemical structure, atom connectivity | Confirms identity and purity of synthesized compounds |
| FT-IR / Raman Spectroscopy | Functional groups, molecular vibrations | Structural verification |
| UV-Visible Spectroscopy | Electronic transitions, conjugation | Characterizes photophysical properties |
| Mass Spectrometry | Molecular weight, elemental composition | Confirms molecular formula |
Predictive Modeling for Enhanced Efficacy, Selectivity, and Reduced Liabilities
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profiles of new chemical entities to avoid costly late-stage failures. nih.gov In silico predictive modeling provides a rapid and cost-effective means to evaluate the drug-likeness of this compound analogs before committing to extensive laboratory synthesis and testing. mdpi.com
ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.netfrontiersin.org These models use algorithms based on large datasets of known drugs to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound analogs, researchers can predict the activity of novel, unsynthesized compounds and prioritize the synthesis of candidates with the highest predicted potency and selectivity.
Table 4: Key ADMET Parameters Predicted by In Silico Models
| Parameter Category | Specific Prediction | Importance |
|---|---|---|
| A bsorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts oral bioavailability |
| D istribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration | Affects drug availability at the target site |
| M etabolism | Cytochrome P450 (CYP) Inhibition/Induction | Predicts potential for drug-drug interactions |
| E xcretion | Renal Clearance | Determines the drug's half-life |
| T oxicity | AMES Mutagenicity, Carcinogenicity, hERG Inhibition | Assesses potential for adverse effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Fluoro-7-methylquinoline, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step protocols starting from substituted quinolines. For example, nitration and fluorination steps require precise temperature control (0–5°C for nitration, 60–80°C for fluorination) to minimize side reactions. Thin-layer chromatography (TLC) is critical for monitoring intermediate purity . Yield optimization often involves adjusting stoichiometry of fluorinating agents (e.g., KF or HF-pyridine) and using inert atmospheres to prevent hydrolysis.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is essential for confirming fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm). X-ray crystallography may resolve positional isomer ambiguities in the quinoline ring .
Q. What are the primary biological activities reported for this compound derivatives?
- Methodological Answer: Derivatives exhibit antimicrobial and antitumor properties. For instance, fluorinated quinolines disrupt bacterial DNA gyrase (IC values: 0.5–5 µM) and inhibit topoisomerase IV. Anticancer activity is linked to apoptosis induction via caspase-3 activation, validated in cell lines (e.g., MCF-7, IC = 8.2 µM) .
Advanced Research Questions
Q. How do substituent positions (6-F, 7-CH) influence the reactivity and bioactivity of quinoline derivatives?
- Methodological Answer: The electron-withdrawing fluorine at position 6 enhances electrophilic substitution at position 8, while the methyl group at position 7 sterically hinders nucleophilic attack. Computational studies (DFT) show that this configuration increases lipophilicity (logP ≈ 2.1), improving membrane permeability in bacterial models .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antimicrobial activity). Address discrepancies via meta-analysis of structural-activity relationships (SAR) and control for variables like solvent polarity (e.g., DMSO vs. ethanol) or cell line genetic backgrounds .
Q. How can researchers design robust structure-activity relationship (SAR) studies for fluorinated quinolines?
- Methodological Answer: Use a modular synthesis approach to systematically vary substituents (e.g., replacing -CH with -CF at position 7). Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with binding affinities. Include positive controls (e.g., ciprofloxacin) and statistical validation (ANOVA, p < 0.05) .
Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer: Maintain detailed logs of reaction parameters (time, temperature, catalyst loading) and raw spectral data (NMR, HRMS) in electronic lab notebooks. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv or PubChem .
Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research on this compound?
- Guidance:
- Feasibility: Assess synthetic accessibility (≤5 steps) and resource availability (e.g., fluorination reagents).
- Novelty: Target understudied mechanisms (e.g., biofilm disruption vs. standard cytotoxicity).
- Ethical: Comply with biosafety protocols (BSL-2 for antimicrobial testing).
- Relevance: Align with antibiotic resistance or oncology research priorities .
Q. What statistical approaches are optimal for analyzing dose-response data in quinoline bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
